

Physical and chemical properties of Mycophenolic acid glucuronide-d3

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Compound of Interest

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An In-depth Technical Guide to Mycophenolic Acid Glucuronide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolic acid glucuronide-d3 (MPAG-d3) is the deuterated form of mycophenolic acid glucuronide (MPAG), the major inactive metabolite of the immunosuppressive drug mycophenolic acid (MPA). MPA is widely used in transplantation medicine to prevent organ rejection. The incorporation of three deuterium atoms in the methoxy group of the molecule makes MPAG-d3 an ideal internal standard for mass spectrometry-based bioanalytical methods, allowing for precise and accurate quantification of MPAG in biological matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of MPAG-d3, its metabolic pathway, and detailed experimental protocols for its synthesis and quantification.

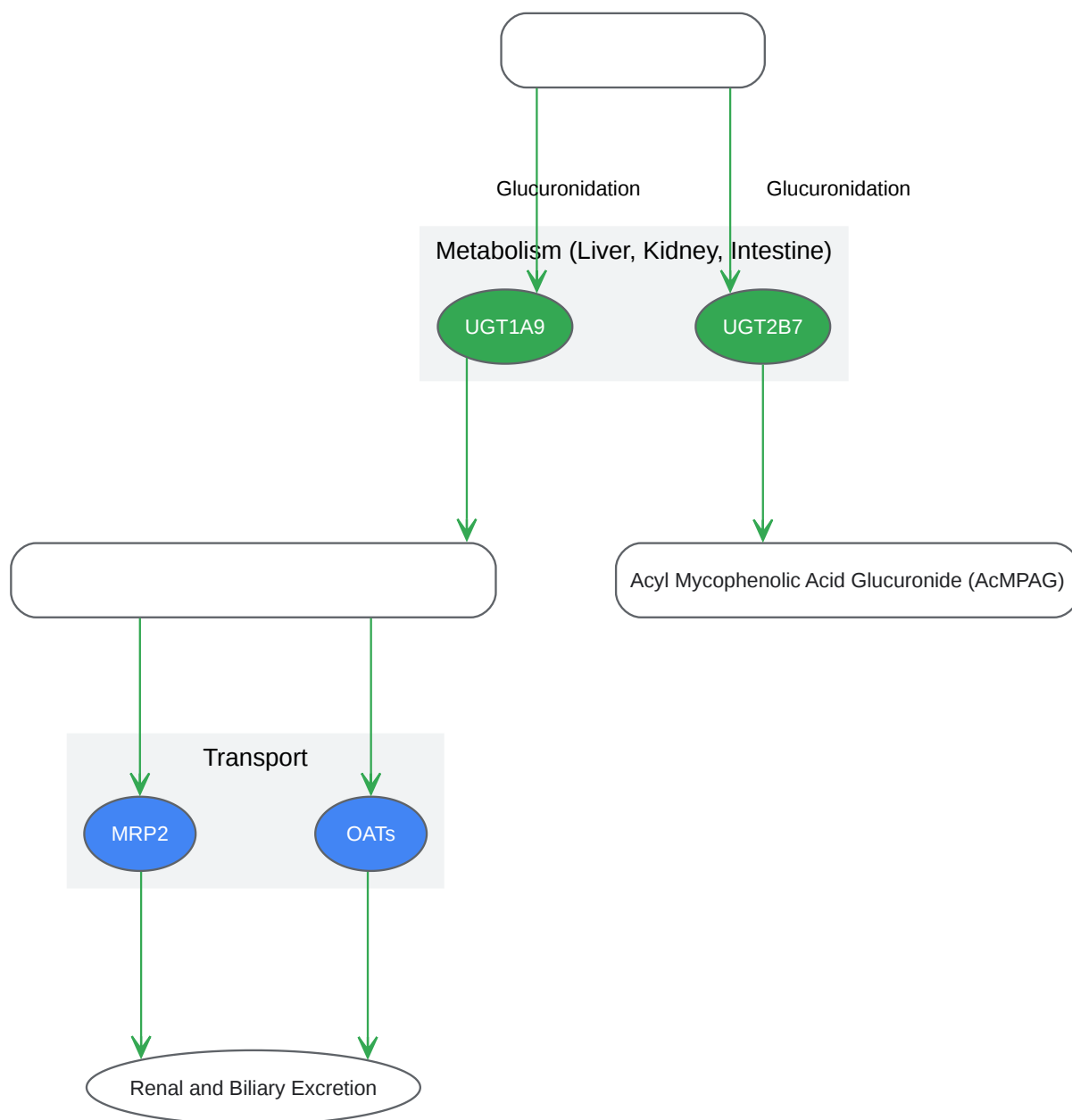
Physical and Chemical Properties

Mycophenolic acid glucuronide-d3 is a stable, labeled compound that is essential for pharmacokinetic and therapeutic drug monitoring studies of mycophenolic acid.^{[1][2]} Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Name	(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid	[2]
Synonyms	Mycophenolic Acid-d3 β-D-Glucuronide, Mycophenolic Acid-d3 Glucosiduronate	[2]
Molecular Formula	C ₂₃ H ₂₅ D ₃ O ₁₂	[2]
Molecular Weight	499.48 g/mol	[2]
Appearance	Off-white to pale beige solid	[2]
Solubility	Slightly soluble in methanol and water (with heating)	[2]
Melting Point	>160°C (with decomposition)	[2]
Storage	-20°C under an inert atmosphere	[2]
Purity	≥95%; ≥99% atom D	[2]

Metabolic Pathway of Mycophenolic Acid

Mycophenolic acid undergoes extensive metabolism, primarily through glucuronidation, to form its main metabolite, MPAG. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the predominant isoform in the liver and kidney.[3][4] A minor, but pharmacologically active, acyl glucuronide metabolite (AcMPAG) is also formed, primarily by UGT2B7.[4] The deuterated internal standard, MPAG-d3, follows the same metabolic fate as its unlabeled counterpart. MPAG is then transported out of the cells by multidrug resistance-associated protein 2 (MRP2) and organic anion transporters (OATs), and is primarily excreted in the urine.[3]



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Figure 1: Metabolic pathway of Mycophenolic Acid.

Experimental Protocols

Enzymatic Synthesis of Mycophenolic Acid Glucuronide-d3

A detailed, step-by-step protocol for the chemical synthesis of MPAG-d3 is not readily available in the public domain. However, an enzymatic approach using UDP-glucuronosyltransferases (UGTs) offers a highly specific and efficient method for its preparation. The following protocol outlines a general procedure for the enzymatic synthesis of MPAG-d3.

Materials:

- Mycophenolic acid-d3 (MPA-d3)
- Uridine 5'-diphosphoglucuronic acid (UDPGA)
- Recombinant human UGT1A9 enzyme (or liver microsomes)
- Tris-HCl buffer (pH 7.4)
- Magnesium chloride (MgCl₂)
- Saccharolactone (β -glucuronidase inhibitor)
- Acetonitrile
- Water
- Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, combine the following in order: Tris-HCl buffer, MgCl₂, saccharolactone, MPA-d3 (dissolved in a minimal amount of organic solvent like methanol or DMSO), and UDPGA.
- **Enzyme Addition:** Initiate the reaction by adding the recombinant UGT1A9 enzyme or liver microsomes.

- Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours), with gentle shaking. The optimal incubation time should be determined empirically.
- Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
- Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
- Purification:
 - Transfer the supernatant to a new tube.
 - Condition an SPE cartridge with methanol followed by water.
 - Load the supernatant onto the conditioned SPE cartridge.
 - Wash the cartridge with water to remove unbound components.
 - Elute the MPAG-d3 with an appropriate solvent, such as methanol or acetonitrile.
- Solvent Evaporation: Evaporate the solvent from the eluate under a stream of nitrogen.
- Reconstitution and Analysis: Reconstitute the dried residue in a suitable solvent for analysis by LC-MS/MS to confirm the identity and purity of the synthesized MPAG-d3.



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Figure 2: Workflow for the enzymatic synthesis of MPAG-d3.

Quantification of Mycophenolic Acid Glucuronide-d3 in Human Plasma by LC-MS/MS

This protocol provides a detailed method for the accurate and precise quantification of MPAG and, by extension, the use of MPAG-d3 as an internal standard, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[5][6][7]}

1. Sample Preparation (Protein Precipitation):

- To 100 μ L of human plasma in a microcentrifuge tube, add 10 μ L of the internal standard working solution (MPAG-d3 in methanol).
- Add 300 μ L of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
 - 0-0.5 min: 10% B
 - 0.5-2.5 min: 10-90% B
 - 2.5-3.0 min: 90% B
 - 3.0-3.1 min: 90-10% B
 - 3.1-4.0 min: 10% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.

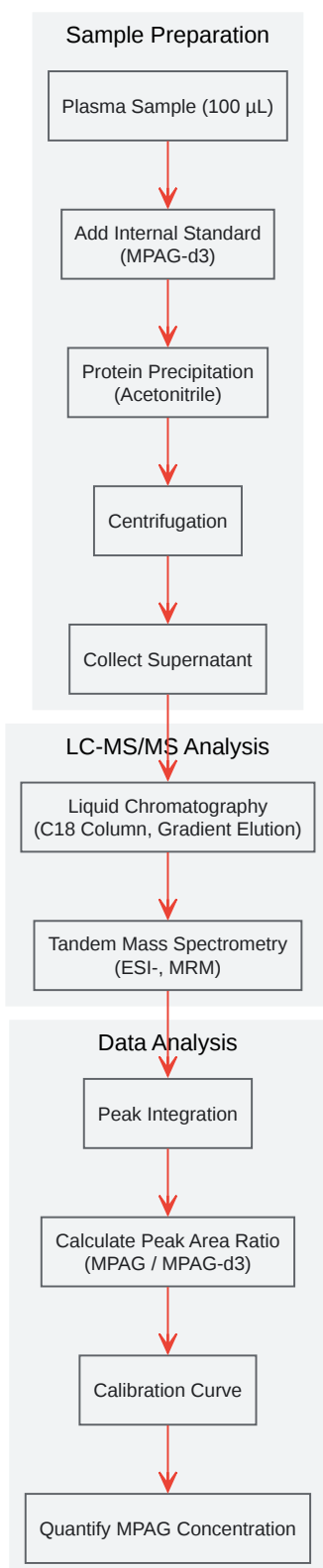
- Injection Volume: 5 μ L.

3. Mass Spectrometry Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in negative ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - MPAG: Q1: 495.2 m/z \rightarrow Q3: 319.1 m/z
 - MPAG-d3: Q1: 498.2 m/z \rightarrow Q3: 322.1 m/z
- Ion Source Parameters:
 - IonSpray Voltage: -4500 V
 - Temperature: 550°C
 - Curtain Gas: 30 psi
 - Ion Source Gas 1: 50 psi
 - Ion Source Gas 2: 50 psi
- Compound Parameters:
 - Declustering Potential (DP): -100 V
 - Entrance Potential (EP): -10 V
 - Collision Energy (CE): -35 V
 - Collision Cell Exit Potential (CXP): -15 V

4. Data Analysis:

- Quantification is performed by calculating the peak area ratio of the analyte (MPAG) to the internal standard (MPAG-d3).
- A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.
- The concentration of MPAG in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.



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Figure 3: Workflow for the quantification of MPAG in plasma.

Stability

The stability of MPAG is a critical consideration for accurate bioanalysis. Studies have shown that MPAG in plasma is stable for at least 3 weeks when stored at -20°C and for up to 96 hours at 4°C.[8] However, prolonged storage at room temperature can lead to degradation.[9] For long-term storage, temperatures of -70°C or lower are recommended. It is also crucial to minimize freeze-thaw cycles. Acidification of plasma samples to a pH of approximately 2.5 has been shown to improve the stability of the acyl glucuronide metabolite, which can be prone to hydrolysis and intramolecular rearrangement.[9]

Interaction with Transporters

Mycophenolic acid glucuronide is a substrate for several organic anion transporters, which play a crucial role in its disposition. It has been shown to be a substrate for Organic Anion Transporter 3 (OAT3) and Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3). [1][10] The interaction of MPAG with these transporters can be inhibited by other drugs, potentially leading to drug-drug interactions. For instance, cyclosporine has been shown to inhibit OATP-mediated uptake of MPAG.[11] The IC₅₀ value for the inhibition of OAT3 by MPAG has been reported to be 15.2 µM.[1]

Conclusion

Mycophenolic acid glucuronide-d3 is an indispensable tool for the accurate quantification of MPAG in clinical and research settings. This technical guide has provided a comprehensive overview of its physical and chemical properties, its formation through the metabolic pathway of mycophenolic acid, and detailed protocols for its enzymatic synthesis and quantification by LC-MS/MS. Understanding these core aspects of MPAG-d3 is essential for researchers and drug development professionals working with mycophenolic acid to ensure reliable and reproducible results in their studies.

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